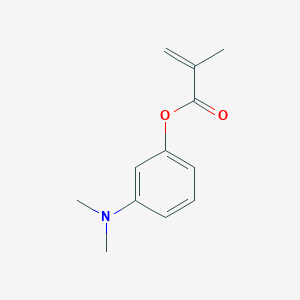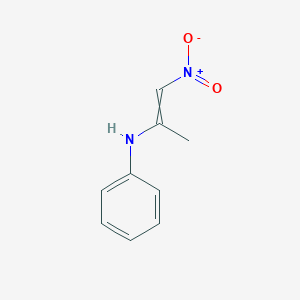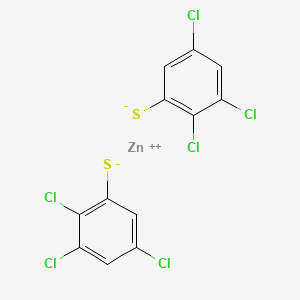
Zinc, bis(2,3,5-trichlorophenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, bis(2,3,5-trichlorophenylthio)- is a chemical compound that belongs to the class of organozinc compounds. These compounds are characterized by the presence of carbon-zinc bonds and are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is particularly notable for its unique structural properties and reactivity, which make it a valuable subject of study in scientific research.
Preparation Methods
The synthesis of Zinc, bis(2,3,5-trichlorophenylthio)- typically involves the reaction of zinc salts with 2,3,5-trichlorophenylthiol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions often require the use of a base, such as potassium tert-butoxide, to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Zinc, bis(2,3,5-trichlorophenylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding zinc sulfide form. Reducing agents such as lithium aluminum hydride are typically employed.
Substitution: The compound can participate in substitution reactions where the 2,3,5-trichlorophenylthio groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of organozinc derivatives.
Scientific Research Applications
Zinc, bis(2,3,5-trichlorophenylthio)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: In biological research, the compound is investigated for its potential as a zinc ion donor in various biochemical processes.
Medicine: The compound’s unique properties make it a candidate for drug development and therapeutic applications.
Industry: In industrial applications, Zinc, bis(2,3,5-trichlorophenylthio)- is used in the production of advanced materials, including catalysts and electronic components.
Mechanism of Action
The mechanism of action of Zinc, bis(2,3,5-trichlorophenylthio)- involves its ability to donate zinc ions to target molecules. The compound interacts with specific molecular targets, such as enzymes and proteins, through coordination bonds. This interaction can modulate the activity of these targets, leading to various biochemical effects. The pathways involved in these processes are complex and may include the regulation of gene expression, protein synthesis, and cellular signaling .
Comparison with Similar Compounds
Zinc, bis(2,3,5-trichlorophenylthio)- can be compared with other organozinc compounds, such as diethylzinc and zinc acetate. While these compounds share some similarities in their chemical properties, Zinc, bis(2,3,5-trichlorophenylthio)- is unique due to its specific structural features and reactivity. The presence of the 2,3,5-trichlorophenylthio groups imparts distinct characteristics that differentiate it from other zinc compounds .
Similar compounds include:
Diethylzinc: Known for its use in organic synthesis and as a precursor for the production of zinc oxide nanoparticles.
Zinc Acetate: Commonly used in medicinal applications and as a dietary supplement.
Zinc Pyrithione: Utilized in anti-dandruff shampoos and as an antimicrobial agent.
Properties
CAS No. |
63885-02-9 |
|---|---|
Molecular Formula |
C12H4Cl6S2Zn |
Molecular Weight |
490.4 g/mol |
IUPAC Name |
zinc;2,3,5-trichlorobenzenethiolate |
InChI |
InChI=1S/2C6H3Cl3S.Zn/c2*7-3-1-4(8)6(9)5(10)2-3;/h2*1-2,10H;/q;;+2/p-2 |
InChI Key |
VNRHVDNMRTULPC-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C(=C1[S-])Cl)Cl)Cl.C1=C(C=C(C(=C1[S-])Cl)Cl)Cl.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


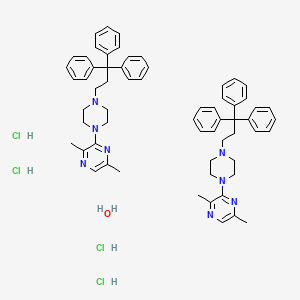
![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)
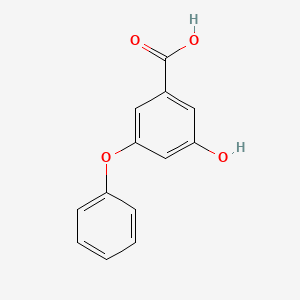

![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)
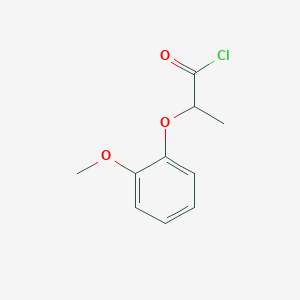
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)



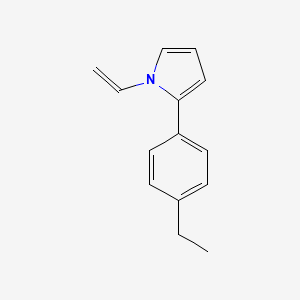
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
